![molecular formula C14H20N2O3S B3202515 N-(1-pivaloylindolin-6-yl)methanesulfonamide CAS No. 1021210-33-2](/img/structure/B3202515.png)
N-(1-pivaloylindolin-6-yl)methanesulfonamide
Overview
Description
“N-(1-pivaloylindolin-6-yl)methanesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry due to their bioactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with pivaloyl chloride to form the pivaloylindolin, followed by reaction with methanesulfonyl chloride to introduce the sulfonamide group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indoline ring, a pivaloyl group (a type of acyl group derived from pivalic acid), and a methanesulfonamide group .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions could be determined through experimental analysis .Scientific Research Applications
Organic Synthesis and Building Blocks
α-Aminoamidines: N-(1-pivaloylindolin-6-yl)methanesulfonamide serves as a precursor for α-aminoamidines. These versatile intermediates find applications in the synthesis of imidazole- and pyrimidine-containing compounds. Researchers have developed efficient synthetic pathways starting from aminonitriles, leading to diverse building blocks for drug discovery .
Mechanism of Action
Target of Action
It’s known that sulfonamide-based indole derivatives have a broad range of physiological activities, including anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory .
Mode of Action
It’s known that this compound shows activity against staphylococcus aureus among gram-positive bacteria, and against klebsiella pneumonia among gram-negative bacteria . This suggests that the compound may interact with specific proteins or enzymes in these bacteria to inhibit their growth or replication.
Biochemical Pathways
Given its antimicrobial activity, it’s likely that this compound interferes with essential biochemical pathways in the targeted bacteria, leading to their death or inhibited growth .
Result of Action
Its antimicrobial activity suggests that it likely leads to the death or inhibited growth of certain bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)13(17)16-8-7-10-5-6-11(9-12(10)16)15-20(4,18)19/h5-6,9,15H,7-8H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXICNNIZMFRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pivaloylindolin-6-yl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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